molecular formula C14H18N2O3 B1676396 Methohexital CAS No. 151-83-7

Methohexital

Cat. No. B1676396
CAS RN: 151-83-7
M. Wt: 262.3 g/mol
InChI Key: NZXKDOXHBHYTKP-UHFFFAOYSA-N
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Description

Methohexital is a barbiturate derivative used to induce anesthesia . It is primarily used to cause you to fall asleep before a surgery or other medical procedure . It is also used for inducing deep sedation .


Synthesis Analysis

Methohexital can be synthesized in the classic manner of making barbituric acid derivatives, particularly by the reaction of malonic ester derivatives with derivatives of urea . A method was developed to prepare differently enriched mixtures of methohexital isomers without resorting to lengthy and expensive optical resolutions .


Molecular Structure Analysis

The chemical formula for Methohexital is C14H18N2O3 . The structure of Methohexital is that of barbituric acid substituted at N-1 by a methyl group and at C-5 by allyl and 1-methylpent-2-ynyl groups .


Chemical Reactions Analysis

Methohexital binds at a distinct binding site associated with a Cl - ionopore at the GABA A receptor, increasing the duration of time for which the Cl - ionopore is open .


Physical And Chemical Properties Analysis

Methohexital is a derivative from barbituric acid, which is a compound made of malonic acid and urea . The acyclic side chain at the fifth Carbon of the benzene ring is responsible for the hypnotic activity attributed to this compound .

Scientific Research Applications

Methohexital in Electroconvulsive Therapy (ECT)

Methohexital is commonly used in Electroconvulsive Therapy (ECT) for its anesthetic properties. Studies have documented its use in enhancing the safety and efficacy of ECT, comparing its effects with other anesthetics like ketamine. Research has shown that while Methohexital and Ketamine provide comparable recovery and reorientation times in ECT, Methohexital tends to facilitate a faster reorientation, making it a preferred choice in certain clinical scenarios. However, the overall recovery time between Methohexital and Ketamine was not significantly different, indicating that Methohexital maintains its relevance in modern ECT practice for its balance between efficacy and patient recovery dynamics (Yen et al., 2015).

Impact on Neutrophil Immune Functions

In vitro studies have explored the impact of Methohexital on immune functions, specifically its effects on neutrophil (polymorphonuclear leucocyte) dynamics. Research indicates that Methohexital can significantly influence the free amino acid pool within neutrophils, affecting their immune response capabilities. For instance, exposure to Methohexital led to notable changes in the levels of various amino acids, demonstrating a dose-dependent effect on neutrophil function and suggesting a broader impact of Methohexital on cellular immune responses (Mühling et al., 2001).

Use in Pediatric Procedural Sedation

Methohexital has been evaluated for its safety and effectiveness in pediatric procedural sedation, particularly in emergency department settings. Its application for procedures such as computed tomography (CT) imaging in children demonstrates its utility in achieving rapid, effective, and short-duration sedation, making it a valuable option for noninvasive yet anxiety-inducing procedures in pediatric care. Despite its benefits, careful monitoring for transient side effects is essential, underscoring the need for judicious use in clinical practice (Pomeranz et al., 2000).

Anesthesia in Neonatal Cardiology

Methohexital's role extends into highly specialized areas such as neonatal cardiology, where it has been utilized during elective neonatal direct current cardioversion. This application highlights its potential in the anesthetic management of neonates undergoing cardioversion, indicating its safety and effectiveness in even the most delicate patient populations. The unique pharmacological properties of Methohexital, including its short-acting nature, render it suitable for brief yet critical procedures in neonatal care (Allegaert et al., 2002).

Safety And Hazards

Methohexital should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this substance .

Future Directions

Methohexital is the preferred agent for use in electroconvulsive therapy (ECT) and has also found utility in procedural sedation for cardioversion, as an induction agent for intubation in neonates, and as a sedative in imaging procedures . Its rapid onset and short duration of action make this drug clinically useful .

properties

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023287
Record name Methohexital
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Methohexital
Source Human Metabolome Database (HMDB)
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Solubility

5.24e-02 g/L
Record name Methohexital
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Mechanism of Action

Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
Record name Methohexital
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Product Name

Methohexital

CAS RN

151-83-7
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)-
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Record name Methohexital [USP:INN:BAN]
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Record name Methohexital
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Record name Methohexital
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Record name METHOHEXITAL
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Record name Methohexital
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URL http://www.hmdb.ca/metabolites/HMDB0014617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,600
Citations
DW Barron - International Anesthesiology Clinics, 1969 - journals.lww.com
Methohexital Page 1 Methohexital Clinical studies with a compound designated Lilly, 22451 showcd that, while this drug was more potent than thiopental and resulted in more rapid …
Number of citations: 1 journals.lww.com
C Lehmann - 1972 - Springer
Die in diesem Band enthaltenen Referate und Diskussionsbemerkungen stellen einen vollstandigen Bericht iiber die am 5. 12. 1970 in Frankfurt! Main stattgefundene Tagung dar. Vor …
Number of citations: 8 link.springer.com
HA Buchtel, EA Passaro, LM Selwa, J Deveikis… - …, 2002 - Wiley Online Library
Purposes: We report our experience with sodium methohexital (Brevital) as an anesthetic used in the Wada test for language and memory in 86 epilepsy surgery patients (173 …
Number of citations: 78 onlinelibrary.wiley.com
BF Westmoreland, D Ward, TR Johns - Brain Research, 1971 - Elsevier
… The pH of the control and methohexital solutions was 7.45 and … present in the powdered form of methohexital were assumed to be … potential values recorded in control and methohexital …
Number of citations: 32 www.sciencedirect.com
J Mühling, M Fuchs, A Sablotzki, M Krüll… - European journal of …, 2001 - cambridge.org
… , methohexital … methohexital in whole blood. In regards to our results, we suggest that considerable changes in PMN ‘dynamic free amino acid pool’, for example induced by methohexital…
Number of citations: 8 www.cambridge.org
CH Martone, J Nagelhout, SM Wolf - Anesthesia progress, 1991 - ncbi.nlm.nih.gov
… methohexital exerts its effects through the y-aminobutyric acid (GABA) receptor complex. Bybinding to its own receptor on the complex, methohexital … Methohexital at conventional doses …
Number of citations: 24 www.ncbi.nlm.nih.gov
AR Wyler, ET Richey, RA Atkinson, BP Hermann - Epilepsia, 1987 - Wiley Online Library
Summary: Methohexital was used as an activating agent in 62 … In 87% of cases, methohexital caused selective activation of the … Methohexital is a safe and reliable method of activating …
Number of citations: 75 onlinelibrary.wiley.com
J Bauer, L Beauchamp, E Pavich - The American Journal of Emergency …, 2022 - Elsevier
… A study by Gale and colleagues found that patients who received methohexital prior to … comparing the efficacy of methohexital to etomidate. The use of methohexital in clinical practice is …
Number of citations: 2 www.sciencedirect.com
PF White, MS Rego - Anesthesia & Analgesia, 1999 - journals.lww.com
… of methohexital), no “wastage of any unit-dose syringes” has occurred for several years. Given the variability in methohexital … containing 100 mg of methohexital for patients undergoing …
Number of citations: 0 journals.lww.com
ME Fiol, F Torres, JR Gates, R Maxwell - Epilepsia, 1990 - Wiley Online Library
Intravenous (iv) methohexital (MTH, Brevital) was found to have an effect on the intraoperative electrocorticogram (ECOG) of 63 patients who had temporal lobectomies performed under …
Number of citations: 29 onlinelibrary.wiley.com

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